molecular formula C21H25ClN4O3S B2807956 Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 898362-01-1

Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate

Cat. No. B2807956
CAS RN: 898362-01-1
M. Wt: 448.97
InChI Key: PQINHNWEILYLBU-UHFFFAOYSA-N
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Description

Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 448.97. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary scientific research applications of this compound and its derivatives involves their synthesis for antimicrobial activities. These compounds, particularly those belonging to the 1,2,4-triazole derivatives family, have been synthesized and tested for their antimicrobial properties. Such studies highlight the potential of these compounds in the development of new antimicrobial agents. For instance, derivatives of 1,2,4-triazole have shown promising antimicrobial activities against various microorganisms, suggesting their utility in creating effective antimicrobial treatments (Bektaş et al., 2007; Özil et al., 2015).

Antihypertensive Potential

Another significant area of research is the exploration of these compounds for their potential antihypertensive effects. Studies have been conducted on derivatives of the compound that bear structural similarities to known antihypertensive agents. These studies suggest that certain derivatives may exhibit promising antihypertensive activity, providing a basis for further investigation into their potential as antihypertensive drugs (Bayomi et al., 1999).

Exploration of Antagonistic Activities

Research into the 1,2,4-triazole derivatives also extends into their antagonistic activities, particularly as 5-HT2 antagonists. This line of investigation has revealed that some derivatives possess potent 5-HT2 antagonist activity, which could be beneficial in the development of treatments for conditions influenced by this receptor, such as certain psychiatric disorders (Watanabe et al., 1992).

Anticancer Research

The anticancer properties of 1,2,4-triazole derivatives have also been a subject of scientific investigation. The research focuses on understanding the molecular mechanisms behind the anticancer activities of these compounds, including their interaction with specific cellular targets. Such studies contribute to the broader field of anticancer drug development, offering insights into how these compounds can be harnessed to inhibit cancer cell growth (Karayel, 2021).

Diabetes Treatment Potential

Furthermore, the potential of 1,2,4-triazole derivatives in treating diabetes has been explored. Research indicates that certain S-substituted derivatives of these compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential utility in developing new treatments for type II diabetes (ur-Rehman et al., 2018).

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-9-15(22)10-8-13)25-11-5-6-14(12-25)20(28)29-4-2/h7-10,14,17,27H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINHNWEILYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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